3-methylthieno[3,2-b]thiophene-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methylthieno[3,2-b]thiophene-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2S2/c1-4-6-5(2-3-11-6)12-7(4)8(9)10/h2-3H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDGTYDGJDZXII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1SC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358520 | |
| Record name | 3-methylthieno[3,2-b]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6448-54-0 | |
| Record name | 3-methylthieno[3,2-b]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Mechanistic Pathways for 3 Methylthieno 3,2 B Thiophene 2 Carboxylic Acid
Retrosynthetic Analysis of the 3-Methylthieno[3,2-b]thiophene-2-carboxylic Acid Framework
A logical retrosynthetic analysis of this compound suggests a disconnection strategy that hinges on the sequential introduction of the methyl and carboxylic acid functionalities, and the formation of the fused thiophene (B33073) ring system.
The primary disconnection points are the C-C bond between the thiophene ring and the carboxylic acid, and the C-S bonds forming the second thiophene ring. This leads to two main retrosynthetic pathways:
Pathway A: Disconnecting the carboxylic acid group first, through a functional group interconversion (FGI), leads to a 3-methylthieno[3,2-b]thiophene intermediate. This intermediate can then be further deconstructed by breaking the second thiophene ring, leading back to a substituted thiophene precursor.
Pathway B: Alternatively, the fused thieno[3,2-b]thiophene (B52689) ring can be disconnected first, revealing a substituted thiophene with functionalities that can be manipulated to form the target molecule.
A plausible retrosynthetic approach, based on established synthetic methodologies, would involve the formation of the thieno[3,2-b]thiophene core from a suitably substituted thiophene precursor, followed by the introduction of the required functional groups. For instance, a key precursor could be a 3-substituted thiophene, which allows for the regioselective construction of the second fused ring.
Development and Optimization of Multi-Step Synthetic Routes
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve the desired regioselectivity and yield.
Cyclization Strategies for Thieno[3,2-b]thiophene Ring Formation
The construction of the thieno[3,2-b]thiophene core is a critical step in the synthesis. Several cyclization strategies have been developed, often starting from commercially available thiophene derivatives.
One common approach involves the use of 3-bromothiophene as a starting material. This can undergo a sequence of reactions, including lithiation, reaction with sulfur, and subsequent cyclization with an appropriate reagent to form the fused ring system.
Another effective method is the Fiesselmann thiophene synthesis , which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or other suitable precursors. This reaction provides a versatile route to substituted thiophenes that can then be further elaborated.
More recent strategies include the cyclization of alkynyl diols in the presence of a sulfur source, offering a step-efficient protocol for obtaining multisubstituted thieno[3,2-b]thiophenes. rsc.org Additionally, methods starting from 3-nitrothiophenes have been developed, where the nitro group acts as a leaving group in a nucleophilic aromatic substitution reaction followed by cyclization to form the second thiophene ring.
Functional Group Interconversions Leading to the Carboxylic Acid Moiety
The introduction of the carboxylic acid group at the 2-position of the thieno[3,2-b]thiophene ring is typically achieved through functional group interconversion. A widely used method involves the carboxylation of a lithiated intermediate . This is generally accomplished by treating the 2-lithio-3-methylthieno[3,2-b]thiophene with carbon dioxide (dry ice). The lithiated species can be generated by direct deprotonation with a strong base, such as n-butyllithium, or via a halogen-metal exchange from a 2-bromo precursor.
An alternative route involves the use of a Grignard reagent . For instance, a 2-halo-3-methylthieno[3,2-b]thiophene can be converted to its corresponding Grignard reagent, which is then reacted with carbon dioxide to yield the desired carboxylic acid. google.com
The table below summarizes key functional group interconversions for the introduction of the carboxylic acid moiety.
| Starting Material | Reagents | Product | Reference |
| 2-Bromo-3-methylthieno[3,2-b]thiophene | 1. n-BuLi 2. CO2 | This compound | Inferred from standard organic transformations |
| 2-Bromo-3-methylthieno[3,2-b]thiophene | 1. Mg 2. CO2 | This compound | google.com |
Regioselective Introduction of the Methyl Group
The regioselective introduction of the methyl group at the 3-position is a crucial and often challenging step. One effective strategy involves a two-step synthesis starting from 3-bromothiophene. This method proceeds through the preparation of a mono ketone, 1-(thiophene-3-ylthio)alkan-2-one, which then undergoes a ring formation reaction to yield 3-alkylthieno[3,2-b]thiophenes with good yields. rsc.org
Another approach could involve the use of a starting material that already contains the methyl group in the desired position, such as 3-methylthiophene (B123197) . This can then be subjected to reactions that build the second thiophene ring and introduce the carboxylic acid group. For example, 3-methylthiophene can be brominated to 2-bromo-3-methylthiophene, which can then be used to form the thieno[3,2-b]thiophene core or be directly carboxylated. google.com
Novel and Green Chemistry Approaches in the Synthesis of this compound
Recent research has focused on developing more efficient and environmentally friendly synthetic methods for thieno[3,2-b]thiophene derivatives.
Catalytic Methods for Enhanced Reaction Efficiency (e.g., Palladium-Catalyzed Cross-Coupling)
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of substituted thieno[3,2-b]thiophenes. These methods offer high efficiency and functional group tolerance.
Suzuki-Miyaura coupling reactions, for example, can be used to introduce aryl or other substituents onto the thieno[3,2-b]thiophene core. beilstein-journals.org This is particularly useful for creating more complex derivatives for materials science applications.
Furthermore, palladium-catalyzed C-S bond formation and cyclization domino reactions have been developed. These one-pot syntheses provide a straightforward approach to the thieno[3,2-b]thiophene scaffold from readily available starting materials. nih.gov Palladium-catalyzed direct C-H activation reactions also allow for the site-selective arylation of the thieno[3,2-b]thiophene ring system. researchgate.net
The following table provides examples of palladium-catalyzed reactions used in the synthesis of thieno[3,2-b]thiophene derivatives.
| Reaction Type | Catalyst/Reagents | Application | Reference |
| Suzuki-Miyaura Coupling | Pd(PPh3)4 | Arylation of thieno[3,2-b]thiophene derivatives | beilstein-journals.org |
| C-S Coupling/Cyclization | [Pd2dba3], Triphos, Cs2CO3 | One-pot synthesis of the thieno[3,2-b]thiophene scaffold | nih.gov |
| Direct C-H Arylation | Pd(OAc)2/KOAc | Site-selective introduction of aryl groups | researchgate.net |
Flow Chemistry and Continuous Processing Applications
The transition from batch to continuous flow processing offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of fine chemicals and pharmaceutical intermediates. europa.eu In the context of synthesizing thiophene derivatives, flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. researchgate.netuc.pt
A hypothetical flow process could involve the sequential pumping of reagents into microreactors or packed-bed reactors for key steps like metalation and carboxylation. thieme-connect.de The use of in-line purification and analysis techniques could further streamline the process, allowing for a continuous production stream of the target molecule. nih.gov
Table 1: Comparison of Batch vs. Potential Flow Synthesis for a Key Synthetic Step
| Parameter | Conventional Batch Processing | Continuous Flow Processing |
| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio |
| Safety | Higher risk with large volumes | Minimized risk, small reaction volumes |
| Scalability | Difficult, requires re-optimization | Straightforward by extending run time |
| Process Control | Less precise temperature/mixing | Precise control of parameters |
| Product Purity | Often requires extensive workup | Can lead to higher purity products |
Solvent-Free and Atom-Economical Synthetic Protocols
The principles of green chemistry, particularly atom economy and the reduction of solvent use, are central to developing sustainable synthetic routes. primescholars.comjocpr.com Atom economy focuses on maximizing the incorporation of reactant atoms into the final product, thereby minimizing waste. rsc.org
Solvent-free synthesis, often facilitated by techniques like microwave irradiation, represents a significant step towards greener chemical processes. researchgate.netnih.gov For the synthesis of thiophene-based compounds, reactions can be conducted using solid-state methods or by using the reactants themselves as the solvent. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction rates, increase yields, and reduce side reactions for various heterocyclic systems, often under solvent-free conditions. nih.gov
In the context of this compound, applying atom-economical principles would favor addition and cycloaddition reactions over substitution or elimination reactions that generate stoichiometric byproducts. For example, a synthetic strategy that builds the thiophene rings through a cascade reaction would be preferable to a multi-step sequence involving protecting groups and generating significant waste.
Table 2: Atom Economy of Different Reaction Types
| Reaction Type | Description | % Atom Economy | Example |
| Addition | Reactants combine to form a single product | 100% | Diels-Alder Reaction |
| Rearrangement | A molecule rearranges to form an isomer | 100% | Claisen Rearrangement |
| Substitution | Part of one molecule is replaced by another | < 100% | Grignard Reaction |
| Elimination | A molecule splits into two or more smaller parts | < 100% | Dehydration of an Alcohol |
Detailed Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new, more efficient protocols. The synthesis of the thieno[3,2-b]thiophene core typically involves several key transformations, including C-H activation, metal-halogen exchange, and cross-coupling reactions. nih.gov
One of the common strategies for constructing the thieno[3,2-b]thiophene skeleton starts from a substituted thiophene. For instance, the synthesis can proceed from 3-methylthiophene, which undergoes a series of bromination and coupling reactions. beilstein-journals.org A key step is often the formation of a Grignard reagent from a brominated thiophene intermediate, followed by carboxylation using carbon dioxide. google.com Mechanistic studies of Grignard reagent formation indicate the importance of the magnesium surface and the role of activators, such as alkyl halides, in improving reaction yields, especially when less reactive chloro-precursors are used. google.com
Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are also pivotal in building more complex derivatives on the thieno[3,2-b]thiophene scaffold. nih.govresearchgate.netmdpi.com Mechanistic investigations of these reactions reveal a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of ligand, base, and solvent is critical in determining the efficiency and selectivity of these transformations. For example, the use of dppf (1,1'-bis(diphenylphosphino)ferrocene) as a ligand is often effective in Suzuki couplings involving thiophene derivatives. mdpi.com
Further research into the kinetics and intermediates of these key steps, particularly using computational modeling and advanced spectroscopic techniques, will enable the rational design of more efficient and selective synthetic pathways to this compound and its derivatives.
Chemical Reactivity and Functional Group Transformations of 3 Methylthieno 3,2 B Thiophene 2 Carboxylic Acid
Reactivity at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for a variety of chemical modifications, including esterification, amidation, reduction, decarboxylation, and derivatization for coupling reactions. These transformations are crucial for the synthesis of a wide range of functionalized thieno[3,2-b]thiophene (B52689) derivatives.
Esterification and Amidation Reactions
Esterification of 3-methylthieno[3,2-b]thiophene-2-carboxylic acid can be achieved through standard acid-catalyzed reactions with alcohols. For instance, reaction with methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of a strong acid like sulfuric acid yields the corresponding methyl or ethyl esters. These esters are often used as intermediates in further synthetic steps.
Amidation reactions are typically carried out by first activating the carboxylic acid. Common coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the formation of an amide bond with primary or secondary amines. This method allows for the synthesis of a diverse library of 3-methylthieno[3,2-b]thiophene-2-carboxamides.
| Reaction | Reagents and Conditions | Product |
|---|---|---|
| Esterification | Alcohol (e.g., Methanol, Ethanol), Catalytic H₂SO₄, Reflux | Methyl/Ethyl 3-methylthieno[3,2-b]thiophene-2-carboxylate |
| Amidation | Amine (R-NH₂), EDC or DCC, HOBt, Organic Solvent (e.g., DMF, CH₂Cl₂) | N-substituted 3-methylthieno[3,2-b]thiophene-2-carboxamide |
Reduction and Decarboxylation Pathways
The carboxylic acid group can be reduced to a primary alcohol, (3-methylthieno[3,2-b]thiophen-2-yl)methanol, using strong reducing agents. Lithium aluminum hydride (LAH) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) is a common and effective reagent for this transformation. The resulting alcohol can serve as a precursor for further functionalization.
Decarboxylation, the removal of the carboxylic acid group, can be a challenging transformation for this particular compound. However, for the related 3-methylthieno[2,3-b]thiophene-2-carboxylic acid, decarboxylation has been achieved, suggesting that similar conditions could be applicable. This process typically requires high temperatures and is often facilitated by a copper catalyst in a high-boiling solvent like quinoline.
| Reaction | Reagents and Conditions | Product |
|---|---|---|
| Reduction | Lithium Aluminum Hydride (LAH), Anhydrous THF or Et₂O | (3-Methylthieno[3,2-b]thiophen-2-yl)methanol |
| Decarboxylation | Copper powder, Quinoline, High Temperature | 3-Methylthieno[3,2-b]thiophene |
Derivatization for Conjugation and Coupling Reactions
The carboxylic acid functionality is an excellent handle for derivatization, enabling the conjugation of the thieno[3,2-b]thiophene core to other molecules of interest, such as biomolecules or polymers. Activation of the carboxylic acid, as described for amidation, allows for its coupling to amino groups present in these larger molecules. Furthermore, the carboxylic acid can be converted into other functional groups that are amenable to cross-coupling reactions. For instance, conversion to an acid chloride or an ester allows for participation in various palladium-catalyzed cross-coupling reactions, expanding the synthetic possibilities for creating complex molecular architectures.
Transformations Involving the Methyl Group at Position 3
The methyl group at the 3-position, while generally less reactive than the carboxylic acid, can undergo several important transformations, including oxidation and halogenation, which provide pathways to further functionalized derivatives.
Oxidation Reactions
The methyl group of 3-methylthieno[3,2-b]thiophene can be oxidized under specific conditions. Studies on the catalytic liquid-phase oxidation of 3-methylthieno[3,2-b]thiophene have shown that it can be oxidized with molecular oxygen in the presence of a cobalt acetate (B1210297) catalyst in glacial acetic acid. Depending on the reaction conditions, this can lead to the formation of the corresponding aldehyde (3-formylthieno[3,2-b]thiophene-2-carboxylic acid) or further oxidation to the dicarboxylic acid (thieno[3,2-b]thiophene-2,3-dicarboxylic acid).
Halogenation and Other Functionalizations
Direct halogenation of the methyl group can be achieved through free-radical pathways. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) or under UV irradiation can lead to the formation of 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylic acid. This brominated intermediate is a valuable synthon for introducing a variety of other functional groups through nucleophilic substitution reactions. For example, it can be reacted with nucleophiles such as cyanides, azides, or alkoxides to introduce new functionalities at the 3-position.
| Reaction | Reagents and Conditions | Product |
|---|---|---|
| Oxidation | O₂, Cobalt Acetate, Acetic Acid | 3-Formylthieno[3,2-b]thiophene-2-carboxylic acid or Thieno[3,2-b]thiophene-2,3-dicarboxylic acid |
| Halogenation (Bromination) | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or UV light | 3-(Bromomethyl)thieno[3,2-b]thiophene-2-carboxylic acid |
Condensation Reactions
The carboxylic acid functional group in this compound is a versatile handle for various condensation reactions, enabling the formation of amides and esters. These reactions are fundamental in modifying the properties of the parent molecule, for instance, in the development of new materials or biologically active compounds.
Amide Bond Formation: The synthesis of amides from this compound can be achieved by reacting it with a primary or secondary amine in the presence of a coupling agent. Common coupling agents used for this transformation include dicyclohexylcarbodiimide (DCC) with an additive like 4-dimethylaminopyridine (B28879) (DMAP). ajchem-a.com The reaction proceeds by activation of the carboxylic acid, followed by nucleophilic attack of the amine to form the corresponding amide. Another approach involves the use of a catalytic amount of zinc chloride for the direct condensation of carboxylic acids with hydrazines. rsc.org
Esterification: The formation of esters from this compound can be accomplished through several methods. A common laboratory procedure is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. sphinxsai.com Alternatively, a one-pot esterification can be carried out using triphenylphosphine (B44618) dibromide and a base with the desired alcohol. unc.edu This method offers a convenient way to synthesize a variety of esters under mild conditions.
Table 1: Examples of Condensation Reactions
| Reaction Type | Reagents | Product |
|---|---|---|
| Amide Formation | Amine (R-NH2), DCC, DMAP | 3-methylthieno[3,2-b]thiophene-2-carboxamide derivative |
| Ester Formation | Alcohol (R-OH), Acid Catalyst (e.g., H2SO4) | 3-methylthieno[3,2-b]thiophene-2-carboxylate ester derivative |
Electrophilic Aromatic Substitution on the Thieno[3,2-b]thiophene Core
The thieno[3,2-b]thiophene core is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution reactions. The positions on the ring that are most reactive towards electrophiles are the α-positions (2 and 5) due to the ability of the sulfur atoms to stabilize the intermediate carbocation (Wheland intermediate). However, in this compound, positions 2 and 3 are already substituted, leaving positions 5 and 6 as potential sites for substitution.
Studies on the nitration of analogous compounds, such as benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative, provide insight into the potential reactivity of the thieno[3,2-b]thiophene core. rsc.org Nitration of 3-methyl-benzo[b]thiophen-2-carboxylic acid resulted in substitution at various positions on the benzene (B151609) ring, and in some cases, displacement of the carboxylic acid group. rsc.org This suggests that under harsh conditions, similar reactions could occur on the thieno[3,2-b]thiophene core of the target molecule.
Regioselectivity and Directing Effects of Existing Substituents
The regioselectivity of electrophilic aromatic substitution on the this compound ring is directed by the electronic effects of the existing methyl and carboxylic acid groups.
Methyl Group (-CH3): The methyl group at the 3-position is an activating group due to its positive inductive effect (+I) and hyperconjugation. It donates electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. It is an ortho-, para-director.
Carboxylic Acid Group (-COOH): The carboxylic acid group at the 2-position is a deactivating group. The carbonyl group is strongly electron-withdrawing through its negative inductive (-I) and negative mesomeric (-M) effects, which reduces the electron density of the ring, making it less reactive towards electrophiles. It is a meta-director.
Considering the available positions for substitution (5 and 6), the directing effects of the substituents would be as follows:
The activating methyl group at position 3 would direct an incoming electrophile to the ortho position (position 2, which is blocked) and the para position (position 5).
The deactivating carboxylic acid group at position 2 would direct an incoming electrophile to the meta positions (positions 4, which is a bridgehead, and 6).
Therefore, the directing effects of the two groups are conflicting. The activating methyl group strongly favors substitution at position 5, while the deactivating carboxylic acid group directs towards position 6. In such cases, the activating group generally has a stronger directing effect. Thus, electrophilic substitution is most likely to occur at the 5-position .
Table 2: Predicted Regioselectivity of Electrophilic Substitution
| Position | Directing Effect of -CH3 (at C3) | Directing Effect of -COOH (at C2) | Predicted Outcome |
|---|---|---|---|
| 5 | Activating (para) | - | Major Product |
| 6 | - | Deactivating (meta) | Minor Product |
Nucleophilic Reactivity and Heterocyclic Ring Openings/Closures (if applicable)
While the electron-rich nature of the thieno[3,2-b]thiophene ring makes it more susceptible to electrophilic attack, it can undergo nucleophilic substitution under certain conditions, particularly when the ring is activated by strongly electron-withdrawing groups. The synthesis of the thieno[3,2-b]thiophene scaffold itself can proceed through a nucleophilic aromatic substitution (SNAr) mechanism. mdpi.com For instance, a thiophene (B33073) substituted with a good leaving group (like a halogen or a nitro group) at the 3-position and an activating electron-withdrawing group at the 2-position can react with a sulfur nucleophile to form the second thiophene ring. mdpi.combeilstein-archives.org
Ring-opening reactions of the thieno[3,2-b]thiophene core are not common under normal conditions due to its aromatic stability. However, under strongly basic conditions, such as treatment with organolithium reagents, ring-opening has been observed.
Transition Metal-Catalyzed Coupling Reactions at the Thienothiophene Core
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for forming carbon-carbon bonds and are widely used to synthesize complex conjugated molecules based on the thieno[3,2-b]thiophene core. nih.govresearchgate.net These reactions typically involve the coupling of a halogenated thieno[3,2-b]thiophene derivative with an organometallic reagent.
For this compound, a halogen (e.g., bromine) would first need to be introduced onto the thienothiophene core, most likely at the 5-position via electrophilic bromination. The resulting 5-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid (or its corresponding ester or other derivative) could then be used in cross-coupling reactions.
Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of the 5-bromo derivative with a boronic acid or boronic ester in the presence of a base. nih.gov
Stille Coupling: This reaction involves the palladium-catalyzed coupling of the 5-bromo derivative with an organostannane reagent. researchgate.netresearchgate.net
These coupling reactions are instrumental in extending the π-conjugated system of the thieno[3,2-b]thiophene core, which is a key strategy in the design of organic electronic materials.
Table 3: Transition Metal-Catalyzed Coupling Reactions
| Reaction | Thienothiophene Substrate | Coupling Partner | Catalyst/Reagents |
|---|---|---|---|
| Suzuki Coupling | 5-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid derivative | Aryl/heteroaryl boronic acid | Pd catalyst (e.g., Pd(PPh3)4), base |
| Stille Coupling | 5-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid derivative | Organostannane (e.g., Aryl-Sn(n-Bu)3) | Pd catalyst (e.g., PdCl2(PPh3)2) |
Photochemical and Electrochemical Reactivity Studies
The photochemical and electrochemical properties of thieno[3,2-b]thiophene derivatives are of significant interest due to their applications in organic electronics, such as organic photovoltaics and organic light-emitting diodes (OLEDs). The extended π-conjugation of the fused ring system leads to absorption of light in the UV-visible region and the ability to undergo redox reactions.
Photochemical Reactivity: Thieno[3,2-b]thiophene-containing molecules can act as photosensitizers. polyu.edu.hk Upon absorption of light, they can be excited to a higher energy state and then transfer this energy to other molecules or undergo chemical reactions themselves. The photostability of these compounds is a crucial factor for their application in devices. Some diarylethenes containing a dithieno[3,2-b:2′,3′-d]thiophene core have been shown to exhibit photochromism, meaning they can reversibly change their structure and color upon irradiation with light of specific wavelengths.
Design and Synthesis of Novel Derivatives and Analogues of 3 Methylthieno 3,2 B Thiophene 2 Carboxylic Acid
Strategic Modifications at the Carboxylic Acid Position (e.g., linker attachment for molecular probes)
The carboxylic acid group at the 2-position of the 3-methylthieno[3,2-b]thiophene scaffold is a prime site for chemical modification, enabling the synthesis of a wide array of derivatives, including amides and esters, and facilitating the attachment of linkers for various applications. This functional handle has been exploited to create compounds with significant biological activity and to develop molecular probes.
One key area of exploration has been the synthesis of amide derivatives. For instance, a series of thieno[3,2-b]thiophene-2-carboxylic acid derivatives were optimized for agonist activity against G protein-coupled receptor 35 (GPR35), a target with implications in inflammatory diseases. mdpi.com This work highlights the potential to modulate biological activity through modifications at the carboxylic acid position. The synthesis of such derivatives often involves standard peptide coupling reactions or conversion of the carboxylic acid to an acid chloride followed by reaction with an appropriate amine.
Furthermore, the carboxylic acid functionality allows for the introduction of bioisosteres, which are functional groups with similar physical or chemical properties that can be used to replace the carboxylic acid to improve the pharmacokinetic profile of a molecule. nih.govnih.gov Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and isoxazolols. nih.govhyphadiscovery.com These replacements can alter acidity, lipophilicity, and metabolic stability while retaining the key interactions required for biological activity. nih.govacs.org For example, the replacement of a carboxylic acid with a tetrazole ring is a well-established strategy in medicinal chemistry to enhance metabolic stability and improve oral bioavailability. nih.govhyphadiscovery.com
The attachment of linkers to the carboxylic acid group is another important strategy, particularly for the development of molecular probes or for tethering the molecule to other functionalities. For example, TT-glycine-linked cephalosporin (B10832234) derivatives have been synthesized, demonstrating the utility of this position for creating more complex molecular architectures with potential therapeutic applications. mdpi.com
Below is a table summarizing some of the strategic modifications at the carboxylic acid position:
Table 1: Examples of Modifications at the Carboxylic Acid Position| Modification Type | Example Derivative/Moiety | Potential Application |
|---|---|---|
| Amide Formation | N-Aryl/Alkyl Amides | GPR35 Agonists, Modulating Biological Activity |
| Bioisosteric Replacement | Tetrazoles, Acyl Sulfonamides | Improved Pharmacokinetics, Metabolic Stability |
| Linker Attachment | Glycine-linked derivatives | Molecular Probes, Bioconjugation |
Exploration of Substituent Effects at the Methyl Group
While direct and extensive studies on the systematic exploration of substituent effects at the 3-methyl group of 3-methylthieno[3,2-b]thiophene-2-carboxylic acid are not widely reported, the synthetic groundwork for such investigations has been established. The chemical reactivity of the methyl group and the availability of synthetic routes to modify the 3-position allow for the potential introduction of a wide variety of substituents.
The synthesis of precursors like 2-chloro-3-methylthiophene (B80250) and 4-bromo-3-methyl-2-thiophenecarbonyl chloride indicates that the thieno[3,2-b]thiophene (B52689) core can be functionalized in the presence of the methyl group. nih.gov These halogenated intermediates provide synthetic handles for introducing further diversity through cross-coupling reactions, allowing for the potential synthesis of analogues with modified methyl groups.
For instance, the methyl group could be functionalized through free-radical halogenation to introduce a handle for further derivatization. This would open up possibilities for creating analogues with extended chains, different functional groups, or linkers at this position. The resulting derivatives could then be studied to understand the structure-activity relationship (SAR) concerning the substituent at the 3-position.
A general synthetic strategy for modifying the methyl group could involve the following conceptual steps:
Halogenation: Introduction of a halogen (e.g., bromine) at the methyl group via radical reaction conditions.
Nucleophilic Substitution: Displacement of the halogen with various nucleophiles to introduce a range of functional groups (e.g., -OH, -OR, -CN, -N3).
Further Derivatization: Conversion of the newly introduced functional group into other moieties (e.g., oxidation of an alcohol to an aldehyde or carboxylic acid).
Functionalization of the Thieno[3,2-b]thiophene Core for Expanded Chemical Diversity
The thieno[3,2-b]thiophene core is amenable to various functionalization reactions, which allows for the synthesis of a broad range of derivatives with diverse electronic and physical properties. nih.gov The introduction of substituents at different positions on the bicyclic ring system is a key strategy for fine-tuning the characteristics of these compounds for specific applications, such as organic electronics and medicinal chemistry. beilstein-journals.orgnih.gov
A common approach to functionalizing the core is through halogenation followed by cross-coupling reactions. For example, 2,5-dibromothieno[3,2-b]thiophene (B1273552) is a versatile intermediate that can undergo Suzuki or Stille coupling reactions to introduce aryl or other carbon-based substituents at the 2- and 5-positions. nih.gov This method has been used to synthesize a variety of end-capped thieno[3,2-b]thiophene derivatives. nih.gov
The Fiesselmann thiophene (B33073) synthesis provides another powerful method for constructing substituted thieno[3,2-b]thiophene systems. This approach has been utilized to create 5- or 6-aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylates from the condensation of aryl-substituted 3-chlorothiophene-2-carboxylates with methyl thioglycolate. nih.govbeilstein-journals.org This method allows for the introduction of aryl groups onto the core, which can significantly influence the electronic properties of the resulting molecule.
Furthermore, step-efficient protocols have been developed for producing multi-substituted thieno[3,2-b]thiophenes through the cascade cyclization of alkynyl diol derivatives. mdpi.com This strategy provides access to a variety of substitution patterns on the thieno[3,2-b]thiophene backbone. mdpi.com
The following table summarizes some of the key functionalization strategies for the thieno[3,2-b]thiophene core:
Table 2: Strategies for Functionalizing the Thieno[3,2-b]thiophene Core| Position(s) | Reaction Type | Reagents/Method | Type of Substituent Introduced |
|---|---|---|---|
| 2, 5 | Halogenation/Cross-Coupling | NBS, then Suzuki or Stille coupling | Aryl, Heteroaryl, Alkyl |
| 5, 6 | Fiesselmann Synthesis | Aryl-substituted 3-chlorothiophenes, Methyl thioglycolate | Aryl, Hydroxy |
| Multiple | Cascade Cyclization | Alkynyl diols, I2/Na2S2O3 | Alkyl, Aryl |
Development of Libraries and Array Synthesis Methodologies Based on the Scaffold
While specific high-throughput or combinatorial library synthesis methodologies explicitly targeting the this compound scaffold are not extensively documented, the synthetic routes available for its derivatization are well-suited for such approaches. The presence of two distinct and reactive functional handles—the carboxylic acid and the potential for functionalization of the core and the methyl group—makes this scaffold an excellent candidate for the generation of compound libraries for screening purposes.
The development of a chemical library based on this scaffold would likely leverage solid-phase or solution-phase parallel synthesis techniques. For instance, the carboxylic acid at the 2-position can be readily coupled to a diverse range of amines or alcohols to generate large amide or ester libraries. This can be achieved using automated synthesizers and standard coupling reagents.
Furthermore, the functionalization of the thieno[3,2-b]thiophene core, often achieved through palladium-catalyzed cross-coupling reactions on halogenated precursors, is also amenable to library synthesis. nih.gov By using a variety of boronic acids or stannanes in a parallel synthesis format, a wide range of substituents can be introduced at specific positions on the core.
A hypothetical workflow for generating a library of derivatives could be as follows:
Scaffold Preparation: Synthesis of a key intermediate, such as a halogenated this compound ester.
Core Diversification: Parallel cross-coupling reactions with a set of diverse building blocks (e.g., boronic acids) to introduce variability at a specific core position.
Carboxylic Acid Derivatization: Hydrolysis of the ester followed by parallel amide coupling with a library of amines.
This approach would allow for the rapid generation of a large number of structurally related compounds, which could then be screened for desired biological activities or material properties. The robust and versatile chemistry of the thieno[3,2-b]thiophene system makes it a promising platform for future combinatorial chemistry efforts. mdpi.comresearchgate.net
Synthesis of Fused and Bridged Systems Incorporating the Thieno[3,2-b]thiophene Moiety
The rigid and planar structure of the thieno[3,2-b]thiophene moiety makes it an excellent building block for the construction of larger, more complex fused and bridged aromatic systems. These extended π-systems are of great interest for applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
One strategy for creating fused systems involves the annulation of additional rings onto the thieno[3,2-b]thiophene core. For example, new N,S-heterotetracenes, specifically 9H-thieno[2',3':4,5]thieno[3,2-b]indoles, have been synthesized. beilstein-journals.org This was achieved by first preparing thieno[3,2-b]thiophen-3(2H)-ones, which were then subjected to a Fischer indolization reaction with arylhydrazines to construct the fused indole (B1671886) ring system. beilstein-journals.org
Bridged systems incorporating the thieno[3,2-b]thiophene unit have also been developed. A notable example is the synthesis of thieno[3,2-b]thiophene-based bridged BODIPY (boron-dipyrromethene) dimers. nih.gov These molecules feature two BODIPY dye units connected by a thieno[3,2-b]thiophene bridge, and they exhibit interesting photophysical properties. The synthesis of these bridged dimers was accomplished via a Sonogashira coupling reaction between 2,5-diethynylthieno[3,2-b]thiophene and mono-iodo-BODIPY moieties.
The synthesis of such fused and bridged systems demonstrates the versatility of the thieno[3,2-b]thiophene scaffold as a platform for creating advanced materials with tailored electronic and optical properties.
Below is a table of the compounds mentioned in this article:
3 Methylthieno 3,2 B Thiophene 2 Carboxylic Acid As a Versatile Synthetic Building Block and Ligand Precursor
Integration into Multi-component Reactions for Complex Molecule Synthesis
While direct examples of 3-methylthieno[3,2-b]thiophene-2-carboxylic acid in multi-component reactions (MCRs) are not extensively documented, the reactivity of its core functional groups—the carboxylic acid and the electron-rich thienothiophene ring—suggests its potential as a valuable component in such convergent synthetic strategies. Thiophene-2-carboxylic acid and its derivatives are known to participate in various MCRs, often serving as the acidic component or as a substrate for further functionalization.
For instance, in a hypothetical Ugi-type reaction, this compound could serve as the acid component, reacting with an aldehyde, an amine, and an isocyanide to generate complex α-acylamino carboxamides. The resulting products would incorporate the rigid, planar thienothiophene moiety, a desirable feature in materials science and medicinal chemistry.
Another potential application lies in Passerini-type reactions, where it could react with an aldehyde and an isocyanide to form α-acyloxy carboxamides. mdpi.com The inherent functionalities of the thienothiophene core could then be used for post-condensation modifications, allowing for the rapid generation of diverse molecular libraries. A convenient method has been developed for the synthesis of substituted 6,7-dihydro-4H-thieno[3,2-b]pyridin-5-ones based on the three-component condensation of 3-aminothiophenes, Meldrum's acid, and aromatic aldehydes. researchgate.net
The table below illustrates a hypothetical Passerini reaction featuring the title compound.
| Reactant 1 | Reactant 2 | Reactant 3 | Product Class | Potential Application |
| This compound | Aldehyde (e.g., Benzaldehyde) | Isocyanide (e.g., tert-Butyl isocyanide) | α-Acyloxy carboxamide | Bioactive molecule synthesis |
Role as a Scaffold for Rational Design of Novel Organic Architectures
The rigid and planar structure of the thieno[3,2-b]thiophene (B52689) core makes this compound an excellent scaffold for the rational design of novel organic architectures. mdpi.com This fused heterocyclic system offers a well-defined geometry, which is crucial for controlling the spatial arrangement of functional groups and for designing molecules with specific electronic and photophysical properties. The thiophene (B33073) moiety is a recognized pharmacophore in medicinal chemistry, and its derivatives have been widely explored for various therapeutic applications. nih.gov
The carboxylic acid group at the 2-position and the methyl group at the 3-position provide handles for synthetic modification, allowing for the systematic tuning of molecular properties. For example, the carboxylic acid can be converted into a wide range of functional groups, such as esters, amides, and ketones, enabling the attachment of other molecular fragments. The methyl group can also be functionalized, although it is generally less reactive.
A notable example of the thieno[3,2-b]thiophene-2-carboxylic acid scaffold in rational design is in the development of G protein-coupled receptor 35 (GPR35) agonists. nih.gov In these studies, derivatives of thieno[3,2-b]thiophene-2-carboxylic acid were synthesized and optimized for their agonist activity. This work highlights how the thienothiophene scaffold can be systematically modified to achieve specific biological functions.
The following table summarizes the key features of this compound as a scaffold.
| Structural Feature | Advantage in Rational Design |
| Rigid, planar thienothiophene core | Provides a well-defined geometry for predictable molecular structures. |
| Carboxylic acid group at the 2-position | Offers a versatile handle for a wide range of chemical modifications. |
| Methyl group at the 3-position | Allows for fine-tuning of steric and electronic properties. |
| Electron-rich π-system | Contributes to desirable electronic and photophysical properties for materials applications. |
Precursor in the Synthesis of Conjugated Polymers and Oligomers (focus on structural design and synthetic routes)
The thieno[3,2-b]thiophene unit is a highly sought-after building block for conjugated polymers and oligomers used in organic electronics due to its planarity, rigidity, and electron-rich nature, which facilitate efficient charge transport. mdpi.comnih.gov While this compound is not typically used directly in polymerization reactions, it serves as a valuable precursor that can be converted into polymerizable monomers.
A common strategy involves the transformation of the carboxylic acid group into a more reactive functional group suitable for cross-coupling reactions. For example, the carboxylic acid can be converted to a halide (e.g., bromide or iodide) or a stannane. These functionalized monomers can then be polymerized via well-established methods such as Stille, Suzuki, or direct arylation polymerization to produce well-defined conjugated polymers. acs.orgmanchester.ac.uk
The structural design of polymers derived from this precursor can be systematically varied. The position of the polymerizable group (derived from the carboxylic acid) and the presence of the methyl group influence the polymer's regiochemistry, which in turn affects its solid-state packing and electronic properties. For instance, a head-to-tail linkage of 3-alkylthieno[3,2-b]thiophene units generally leads to more ordered structures and higher charge carrier mobilities compared to head-to-head or tail-to-tail linkages. acs.org
Below is a table outlining a potential synthetic route for a conjugated polymer starting from this compound.
| Starting Material | Synthetic Step | Intermediate/Monomer | Polymerization Method | Resulting Polymer |
| This compound | Halogenation (e.g., with NBS) | 2-Bromo-3-methylthieno[3,2-b]thiophene | Stille or Suzuki Coupling | Poly(3-methylthieno[3,2-b]thiophene) |
Development of Metal-Organic Frameworks (MOFs) or Coordination Polymers Utilizing the Carboxylic Acid Moiety (focus on synthesis and structure)
The carboxylic acid group of this compound is an excellent coordinating group for the construction of metal-organic frameworks (MOFs) and coordination polymers. While MOFs based on this specific ligand are not widely reported, extensive research on related thiophene-2-carboxylate (B1233283) and thieno[3,2-b]thiophene-2,5-dicarboxylate ligands provides significant insight into the potential structures and properties of such materials. mdpi.comrsc.org
The carboxylate group can coordinate to metal ions in various modes, including monodentate, bidentate chelating, and bidentate bridging. The choice of metal ion, solvent system, and reaction conditions (e.g., temperature and pH) can direct the self-assembly process to yield coordination polymers with different dimensionalities (1D, 2D, or 3D).
Given that this compound is a monofunctional ligand, it is likely to form lower-dimensional structures such as 1D chains or 2D layers when used as the sole organic linker. To create 3D MOFs, it could be used in conjunction with other multifunctional linkers. The thienothiophene core can also play a role in the final structure through π-π stacking interactions between adjacent ligands, which can help to stabilize the framework.
The table below provides a summary of expected coordination behavior and resulting structures.
| Metal Ion | Potential Coordination Mode of Carboxylate | Expected Structure | Potential Properties |
| Zn(II) | Monodentate, Bidentate Bridging | 1D Chain, 2D Layer | Luminescence |
| Cu(II) | Bidentate Chelating, Bidentate Bridging | 1D Chain, 2D Layer | Catalysis, Magnetic Properties |
| Mn(II) | Bidentate Bridging | 2D Layer | Magnetic Properties |
Applications in Supramolecular Chemistry as a Recognition Unit
In supramolecular chemistry, this compound can act as a versatile recognition unit through a combination of hydrogen bonding and π-π stacking interactions. The carboxylic acid group is a well-known and reliable hydrogen-bonding motif. It can form robust homodimers through a pair of O-H···O=C hydrogen bonds, a synthon that is prevalent in the crystal engineering of carboxylic acids. mdpi.com This predictable self-assembly can be used to construct well-ordered supramolecular structures.
Furthermore, the planar and electron-rich thieno[3,2-b]thiophene core is capable of engaging in π-π stacking interactions. These non-covalent interactions, although weaker than hydrogen bonds, are crucial for the organization of molecules in the solid state and in solution. The combination of directional hydrogen bonding and non-directional π-π stacking allows for the creation of complex supramolecular architectures.
The title compound can also be incorporated into more complex systems, such as metallo-supramolecular polymers. For instance, after modification of the carboxylic acid to a terpyridine ligand, it could coordinate to metal ions like Fe(II) to form metallo-supramolecular chains with interesting electrochromic properties. mdpi.com
The following table details the supramolecular interactions possible with this molecule.
| Interaction Type | Molecular Moiety Involved | Resulting Supramolecular Motif |
| Hydrogen Bonding | Carboxylic Acid | Dimer, Catemer |
| π-π Stacking | Thieno[3,2-b]thiophene Core | Columnar Stacks |
| Metal Coordination (after modification) | Modified Carboxylic Acid (e.g., as a terpyridine) | Metallo-supramolecular Polymer |
Advanced Theoretical and Computational Chemistry Studies on 3 Methylthieno 3,2 B Thiophene 2 Carboxylic Acid and Its Derivatives
Electronic Structure Calculations (e.g., DFT, Ab Initio)
Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the electronic properties of molecules. For thieno[3,2-b]thiophene (B52689) systems, methods like B3LYP with a 6-31G* basis set are commonly employed to achieve a balance between computational cost and accuracy in predicting molecular geometries and electronic structures. nih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. libretexts.org The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy corresponds to the electron affinity and indicates the ability to accept an electron. mdpi.com The energy gap between the HOMO and LUMO (Egap) is a critical parameter that influences the molecule's stability, reactivity, and electronic transitions. mdpi.com
For derivatives of thieno[3,2-b]thiophene, the HOMO and LUMO are typically delocalized over the π-conjugated system of the fused thiophene (B33073) rings. The introduction of a methyl group (an electron-donating group) and a carboxylic acid group (an electron-withdrawing group) at the 3 and 2 positions, respectively, is expected to influence the energy levels of these orbitals. The methyl group would likely raise the HOMO energy, while the carboxylic acid group would lower the LUMO energy. This combined effect could lead to a smaller HOMO-LUMO gap compared to the unsubstituted thieno[3,2-b]thiophene, potentially red-shifting its absorption spectrum.
Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for 3-Methylthieno[3,2-b]thiophene-2-carboxylic Acid (Theoretical Values)
| Parameter | Energy (eV) |
| EHOMO | -5.50 |
| ELUMO | -2.80 |
| Egap | 2.70 |
Note: These are hypothetical values based on typical DFT calculations for similar aromatic heterocyclic compounds and are for illustrative purposes.
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. mdpi.comresearchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net
For this compound, the MEP map is expected to show a high negative potential around the oxygen atoms of the carboxylic acid group due to the presence of lone pairs of electrons. The fused thiophene rings will exhibit a more complex potential distribution, with the sulfur atoms also contributing to the local electronic environment. The aromatic protons and the methyl group protons would likely be associated with regions of positive potential.
Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Intermediates
The carboxylic acid group in this compound can rotate around the single bond connecting it to the thiophene ring. This rotation leads to different conformers with varying energies. Conformational analysis, typically performed by scanning the potential energy surface as a function of the relevant dihedral angle, can identify the most stable conformer(s). It is likely that the conformer where the carbonyl oxygen is oriented away from the methyl group to minimize steric hindrance would be energetically favored.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule and its intermediates in different environments (e.g., in solution). By simulating the motion of atoms over time, MD can explore the conformational space and identify the most populated conformations, as well as study intermolecular interactions, such as hydrogen bonding in the case of the carboxylic acid dimer formation.
Computational Predictions of Reactivity and Regioselectivity (e.g., Fukui functions, reaction pathways)
Computational methods can predict the reactivity and regioselectivity of chemical reactions. Fukui functions are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the analysis of Fukui functions would likely indicate that the carbon atoms of the thiophene rings are susceptible to electrophilic substitution, with the exact positions influenced by the directing effects of the methyl and carboxylic acid groups.
Furthermore, computational chemistry can be used to map out entire reaction pathways for processes such as esterification of the carboxylic acid or electrophilic substitution on the thiophene rings. By calculating the energies of reactants, transition states, and products, the activation energies and reaction thermodynamics can be determined, providing a deeper understanding of the reaction mechanism.
Spectroscopic Property Predictions (e.g., NMR chemical shifts, UV-Vis absorption, IR vibrational modes) for Structural Hypothesis Testing
Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound.
NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts. For this compound, the predicted shifts would be influenced by the electron-donating methyl group and the electron-withdrawing carboxylic acid group, as well as the aromatic ring currents of the thieno[3,2-b]thiophene core.
UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and, consequently, the UV-Vis absorption spectrum. The calculations for this compound would likely predict absorption bands in the UV region corresponding to π-π* transitions within the conjugated system. As mentioned earlier, the substitution pattern is expected to influence the position of the absorption maximum (λmax).
IR Vibrational Modes: DFT calculations can accurately predict the vibrational frequencies of a molecule. iosrjournals.org For this compound, the calculated IR spectrum would show characteristic peaks for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), C-H stretches of the aromatic ring and methyl group (around 3000 cm⁻¹), and various ring stretching and bending vibrations. libretexts.orgmsu.edu
Table 2: Predicted Characteristic IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| O-H stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad |
| C-H stretch (Aromatic) | 3100-3000 | Medium |
| C-H stretch (Methyl) | 2980-2850 | Medium |
| C=O stretch (Carboxylic Acid) | ~1710 | Strong |
| C=C stretch (Aromatic Ring) | 1600-1450 | Medium-Strong |
| C-O stretch (Carboxylic Acid) | 1320-1210 | Strong |
| O-H bend (Carboxylic Acid) | 1440-1395 | Medium |
Note: These are typical frequency ranges for the specified functional groups and are for illustrative purposes.
Molecular Docking and Binding Free Energy Calculations with Model Biological Receptors/Enzymes to Elucidate Molecular Recognition Mechanisms at the Atomic Level
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand and its target receptor at the atomic level. For derivatives of the thieno[3,2-b]thiophene scaffold, molecular docking studies have been instrumental in identifying key binding modes and elucidating the structural basis of their biological activity.
In a notable study on a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1), a significant target in cancer therapy, molecular docking was employed to understand their binding interactions. The docking results revealed that these compounds occupy the substrate-binding pocket of LSD1, with the thieno[3,2-b]pyrrole core forming crucial hydrophobic interactions with surrounding residues. The carboxamide group was found to be essential for establishing hydrogen bonds with key amino acids in the active site, such as Asn535, which plays a critical role in stabilizing the inhibitor-enzyme complex. rsc.orgnih.gov
To further quantify the binding affinity, binding free energy calculations are often performed. These calculations provide a more accurate estimation of the strength of the interaction between a ligand and its receptor than docking scores alone. Methods such as Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) are commonly used. For the thieno[3,2-b]pyrrole-5-carboxamide derivatives, these calculations helped in ranking the compounds according to their predicted binding affinities, which correlated well with their experimentally determined inhibitory activities. nih.gov
The insights gained from these computational analyses are summarized in the following table:
| Derivative Scaffold | Biological Target | Key Interacting Residues | Types of Interactions | Predicted Binding Affinity (Example) |
| Thieno[3,2-b]pyrrole-5-carboxamide | Lysine Specific Demethylase 1 (LSD1) | Asn535, and other hydrophobic residues | Hydrogen bonding, Hydrophobic interactions | High |
This table is generated based on findings from studies on derivatives of the thieno[3,2-b]thiophene scaffold and is for illustrative purposes.
Rational Design of Derivatives based on Computational Insights
The detailed understanding of molecular recognition mechanisms obtained from molecular docking and binding free energy calculations provides a solid foundation for the rational design of new derivatives with improved properties. By identifying the key structural features responsible for potent and selective binding, medicinal chemists can strategically modify the lead compound to enhance its activity, selectivity, and pharmacokinetic profile.
Based on the computational insights from the study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors, new molecules were designed in silico. rsc.orgnih.gov The contour maps generated from 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies, coupled with the docking poses, provided a roadmap for structural modifications. rsc.orgnih.gov For instance, the models suggested that introducing specific substituents at certain positions of the thieno[3,2-b]pyrrole core could lead to more favorable interactions with the receptor.
Similarly, in a study focused on thieno[3,2-b]pyrimidine analogs as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, pharmacophore modeling and QSAR studies were conducted. The resulting models indicated that hydrophobic characteristics, the presence of electron-withdrawing groups, and hydrogen bond donating groups were crucial for inhibitory activity. semanticscholar.org This information is invaluable for designing new derivatives with enhanced anti-angiogenic potential.
The process of rational design based on computational insights typically involves the following steps:
Identification of Key Interactions: Analysis of the docked pose of the lead compound to identify crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
In Silico Modification: Proposing modifications to the lead structure to enhance these interactions or to form new ones. This could involve adding or substituting functional groups.
Computational Evaluation: Docking the newly designed derivatives into the target receptor and calculating their binding free energies to predict their activity.
Synthesis and Biological Testing: Synthesizing the most promising candidates and evaluating their biological activity to validate the computational predictions.
Through this iterative cycle of computational design and experimental validation, novel and more potent derivatives of this compound can be developed for various therapeutic applications.
Advanced Analytical and Spectroscopic Methodologies for Research on 3 Methylthieno 3,2 B Thiophene 2 Carboxylic Acid Derivatives
The comprehensive characterization of 3-methylthieno[3,2-b]thiophene-2-carboxylic acid and its derivatives relies on a suite of advanced analytical and spectroscopic techniques. These methodologies are indispensable for elucidating complex molecular structures, understanding reaction mechanisms, determining purity, and investigating intermolecular interactions, thereby facilitating the development of novel materials with tailored properties.
Future Research Directions and Emerging Paradigms for 3 Methylthieno 3,2 B Thiophene 2 Carboxylic Acid Chemistry
Exploration of Asymmetric Synthesis and Chiral Induction Strategies
The development of stereogenic centers in thiophene-based compounds is crucial for their application in pharmaceuticals and chiral materials. nih.gov While the synthesis of racemic 3-methylthieno[3,2-b]thiophene-2-carboxylic acid and its derivatives is established, the exploration of asymmetric routes to access enantiomerically pure forms remains a significant opportunity. Future research should focus on developing catalytic asymmetric methods for the functionalization and dearomatization of the thienothiophene core. nih.gov
Potential strategies could involve:
Transition Metal Catalysis: Employing chiral transition metal complexes to catalyze enantioselective reactions. The development of new chiral ligands based on thiophene (B33073) derivatives could be instrumental in achieving high enantioselectivity in reactions such as asymmetric oxidation of sulfides. researchgate.netresearchgate.net
Organocatalysis: Utilizing small organic molecules as catalysts for asymmetric transformations, which offers a metal-free and often more sustainable approach.
Chiral Auxiliaries: Attaching a chiral auxiliary to the carboxylic acid group to direct diastereoselective reactions on the thienothiophene ring, followed by subsequent removal of the auxiliary.
The successful implementation of these strategies would not only provide access to chiral building blocks for drug discovery but also enable the synthesis of novel chiral materials, such as helicene derivatives incorporating the thienothiophene unit, for applications in chiroptoelectronics. rsc.org
Integration into Photoredox and Electrosynthetic Methodologies
Modern synthetic chemistry is increasingly moving towards photoredox and electrosynthetic methods due to their mild reaction conditions and unique reactivity patterns. These techniques offer powerful alternatives to traditional thermal methods for forging complex chemical bonds. The thienothiophene core is well-suited for such transformations.
Future avenues of research include:
Photoredox-Mediated C-H Functionalization: Using visible-light photoredox catalysis to directly install functional groups onto the thienothiophene backbone, avoiding the need for pre-functionalized starting materials.
Electrosynthesis for Ring Formation: Developing electrochemical methods to construct the thieno[3,2-b]thiophene (B52689) ring system itself. For instance, the generation of reactive species like the trisulfur (B1217805) radical anion (S3•−), which is efficient in sulfurization reactions, could potentially be achieved electrochemically, offering a controlled and reagent-minimized approach. mdpi.comacs.org
Radical-Based Coupling Reactions: Integrating the thienothiophene core into photoredox- or electro-generated radical coupling reactions to form C-C or C-heteroatom bonds, expanding the synthetic toolbox for creating complex derivatives.
These methodologies align with the principles of green chemistry by reducing energy consumption and waste generation, representing a sustainable paradigm for the synthesis of this compound derivatives.
Development of Advanced Functional Materials Based on the Thienothiophene Core
The thieno[3,2-b]thiophene unit is a highly sought-after building block for organic electronic materials due to its planar structure, which facilitates π–π stacking, and its electron-rich nature, which is beneficial for charge transport. nih.govresearchgate.net Future work in this area should focus on the rational design and synthesis of novel materials incorporating the this compound scaffold.
Key synthetic and design strategies include:
Donor-Acceptor (D-A) Architectures: Synthesizing conjugated polymers and small molecules where the thienothiophene unit acts as an electron donor, paired with various electron-accepting moieties. mdpi.com This "push-pull" effect allows for the tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and the optical bandgap, which is critical for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). researchgate.netmdpi.com
Cross-Coupling Methodologies: Extensive use of palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to construct well-defined oligomers and polymers. dntb.gov.uanih.gov These methods allow for precise control over the final structure and properties of the material.
Side-Chain Engineering: Systematically modifying the side chains attached to the thienothiophene backbone. The nature of these side chains can profoundly influence the material's solubility, thin-film morphology, and ultimately, device performance. mdpi.com
The table below summarizes representative synthetic strategies for functional materials based on the thienothiophene core.
| Material Type | Synthetic Strategy | Structural Design Focus | Potential Application | Reference |
|---|---|---|---|---|
| Conjugated Polymers | Stille or Suzuki Polymerization | Alternating Donor-Acceptor (D-A) units to lower the bandgap. | Organic Solar Cells (PSCs), OFETs | mdpi.commdpi.com |
| Small Molecule Semiconductors | Palladium-catalyzed cross-coupling (e.g., Suzuki, Stille) | End-capping a central thienothiophene core with aromatic groups to enhance π-conjugation and stability. | Organic Field-Effect Transistors (OFETs) | dntb.gov.uanih.gov |
| Organic Porous Polymers | Acid-catalyzed trimerization | Incorporating thienothiophene as a π-conjugated bridge between different linker units (e.g., triphenylamine, carbazole). | Gas Storage, Catalysis, Sensors | researchgate.net |
| Helical Chiral Materials | Multi-step organic synthesis involving cyclization reactions | Embedding the planar thienothiophene unit into a non-planar, helical backbone. | Chiral Electronics, Asymmetric Catalysis | rsc.org |
Interdisciplinary Research with Chemical Biology for Molecular Probe Development
The intersection of chemistry and biology offers exciting opportunities for developing molecular probes to study biological systems. The thieno[3,2-b]thiophene-2-carboxylic acid framework has already been identified as a privileged scaffold for targeting G protein-coupled receptors (GPCRs), specifically GPR35. nih.gov
Future research in this domain should emphasize:
Probe Synthesis via Library Development: Synthesizing focused libraries of derivatives by modifying the carboxylic acid moiety (e.g., creating amides and esters) and functionalizing other positions on the thienothiophene ring. This allows for a systematic exploration of the structure-activity relationship (SAR). nih.gov
In Vitro Target Engagement Assays: The primary goal of probe development is to confirm direct interaction with the intended biological target. For the GPR35 receptor, this involves conducting in vitro assays, such as β-arrestin translocation assays, which measure receptor activation upon compound binding. nih.gov Optimization efforts can be directed towards developing "biased agonists" that selectively activate specific downstream signaling pathways. nih.gov
Bioconjugation: Developing synthetic routes to attach fluorescent tags or biotin (B1667282) labels to the thienothiophene scaffold, transforming the molecule into a tool for imaging or affinity purification studies, without compromising its binding to the target.
The table below illustrates how synthetic modifications to the thieno[3,2-b]thiophene-2-carboxylic acid core can be correlated with in vitro activity, a key aspect of molecular probe development.
| Scaffold | Synthetic Modification | In Vitro Assay | Research Goal | Reference |
|---|---|---|---|---|
| Thieno[3,2-b]thiophene-2-carboxylic acid | Amide bond formation with various amines. | β-arrestin translocation assay. | Identify potent and efficacious GPR35 agonists. | nih.gov |
| Thieno[3,2-b]thiophene-2-carboxylic acid | Substitution at the 3- and 5-positions of the ring system. | Binding affinity assays (e.g., radioligand displacement). | Optimize potency and selectivity for the target receptor. | nih.gov |
| Optimized GPR35 Agonist | Coupling with a fluorophore via a linker. | Fluorescence microscopy in cells expressing the target. | Visualize receptor localization and trafficking. | (Future Work) |
Exploration of Novel Catalytic Applications (e.g., as a ligand in catalysis)
While the thienothiophene core is primarily studied for its material properties, its inherent electronic and structural features suggest potential applications in catalysis. The sulfur atoms possess lone pairs of electrons capable of coordinating to transition metals, and the carboxylic acid group provides an additional binding site.
Future research could explore:
Ligand Design and Synthesis: Preparing derivatives of this compound where the scaffold serves as a bidentate or tridentate ligand for various transition metals.
Application in Cross-Coupling: Testing the resulting metal-ligand complexes as catalysts in common organic reactions, such as Suzuki, Heck, or Sonogashira couplings. The electronic properties of the thienothiophene ligand could influence the activity and stability of the catalyst.
Asymmetric Catalysis: Synthesizing chiral versions of the thienothiophene ligand, as discussed in section 8.1, to develop novel catalysts for asymmetric transformations, such as enantioselective oxidation or reduction reactions. researchgate.net
Opportunities in Sustainable Chemistry and Biocatalysis for its Transformations
The principles of sustainable or "green" chemistry are paramount for the future of chemical manufacturing. Research into the synthesis and transformation of this compound should prioritize methods that are more environmentally benign.
Promising directions include:
Step-Efficient Syntheses: Focusing on synthetic routes that minimize the number of steps, such as cascade or one-pot reactions, which inherently reduce waste, solvent use, and energy consumption. mdpi.com
Biocatalysis: Investigating the use of enzymes to perform selective transformations on the thienothiophene scaffold. Enzymes operate under mild conditions (aqueous media, room temperature) and can offer unparalleled chemo-, regio-, and stereoselectivity, potentially simplifying complex synthetic sequences.
Use of Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more sustainable alternatives. For example, developing synthetic routes in water, ethanol (B145695), or recyclable ionic liquids, and utilizing reagents with high atom economy. researchgate.net
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple heterocyclic compound into a versatile platform for innovation in materials science, medicinal chemistry, and sustainable synthesis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-methylthieno[3,2-b]thiophene-2-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via Fiesselmann or Fisher reactions. For example, thieno[3,2-b]thiophene derivatives are prepared from 3-bromothiophene (A) through bromination and cyclization steps, followed by carboxylation . Intermediates are characterized using - and -NMR, GC-MS, and IR spectroscopy to confirm regiochemistry and purity .
Q. How can researchers ensure purity and stability of this compound during storage?
- Methodological Answer : Store the compound at ambient temperatures in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Purity () is verified via HPLC with UV detection at 254 nm, and stability is monitored using periodic TLC or spectroscopic analysis .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer : Key techniques include:
- NMR : -NMR for proton environments (e.g., methyl group at ppm, thiophene protons at ppm).
- GC-MS : To confirm molecular ion peaks () and fragmentation patterns.
- FT-IR : Carboxylic acid C=O stretch () and aromatic C-S vibrations () .
Advanced Research Questions
Q. How do structural modifications (e.g., backbone size, substituent position) impact the compound's biological activity, such as GPR35 agonism?
- Methodological Answer : Backbone expansion (e.g., dithieno[3,2-b:2',3'-d]thiophene) reduces potency, while substituents at the 3- and 6-positions enhance receptor binding. Activity is assessed via in vitro cAMP assays or calcium mobilization in HEK293 cells transfected with GPR35. EC values are compared to determine structure-activity relationships (SAR) .
Q. What strategies resolve low yields in the decarboxylation step during synthesis?
- Methodological Answer : Low yields often arise from incomplete saponification. Optimize by:
- Using anhydrous DMF as a solvent to minimize hydrolysis side reactions.
- Adding catalytic Cu(I) salts to promote decarboxylation at lower temperatures ().
- Monitoring reaction progress via in situ FT-IR to track CO release .
Q. How can this compound enhance photoresponsivity in graphene-based mid-IR detectors?
- Methodological Answer : The carboxylic acid group facilitates covalent bonding to graphene oxide surfaces. Functionalized detectors show enhanced responsivity () due to the compound's strong IR absorption in the 3–5 μm range. Characterize using photocurrent mapping and spectral responsivity tests under modulated IR light .
Q. What computational methods predict electronic properties for applications in organic semiconductors?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps () and charge mobility. Experimental validation involves cyclic voltammetry for redox potentials and UV-vis-NIR spectroscopy for bandgap determination .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity data for derivatives of this compound?
- Resolution : Discrepancies arise from variations in assay conditions (e.g., cell lines, agonist concentrations) or impurities in synthesized batches. Standardize protocols by:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
